molecular formula C20H17FN2O3 B2741888 Methyl 2-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}propanoate CAS No. 477856-80-7

Methyl 2-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}propanoate

Cat. No. B2741888
CAS RN: 477856-80-7
M. Wt: 352.365
InChI Key: SOFJRRDKXXEBPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}propanoate” is a chemical compound. Its empirical formula is C20H17FN2O3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “Methyl 2-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}propanoate” is represented by the SMILES string O=C (OC)C (C)OC (C=C1)=CC=C1F .


Physical And Chemical Properties Analysis

“Methyl 2-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}propanoate” is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.

Scientific Research Applications

Aldose Reductase Inhibitors and Antioxidant Activity

Pyrido[1,2-a]pyrimidin-4-one derivatives, closely related to Methyl 2-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}propanoate, have been tested as aldose reductase (ALR2) inhibitors, showing activity in the micromolar/submicromolar range. These compounds exhibit significant antioxidant properties, with certain derivatives demonstrating enhanced inhibitory potency upon introduction of hydroxy groups. This suggests potential applications in managing oxidative stress and related diseases (La Motta et al., 2007).

Anti-inflammatory Activities

Research on Eucommia ulmoides Oliv. leaves led to the isolation of new phenolic compounds with modest inhibitory effects on LPS-induced NO production in macrophage RAW264.7 cells. These findings indicate potential anti-inflammatory applications, enriching current chemical information on Eucommia ulmoides Oliv. and supporting further research into its anti-inflammatory effects (Xiaolei Ren et al., 2021).

Antitumor Activities

(S)-Methyl and (R)-ethyl derivatives synthesized from L-tyrosine methyl and ethyl esters, respectively, showed selective antitumor activities in vitro. This suggests a role for such compounds in cancer research, particularly in understanding the contribution of R-configuration to antitumor effects (Xiong Jing, 2011).

Bisphenol A Metabolism and Bioremediation

A novel pathway for the metabolism of Bisphenol A (BPA) involving oxidative skeletal rearrangement was identified in a Gram-negative aerobic bacterium. This pathway leads to the coproduction of methyl-hyroxylated derivatives and a skeletally rearranged triol, highlighting a potential approach for BPA bioremediation (Spivack et al., 1994).

Polymer Science Applications

Phloretic acid, a naturally occurring phenolic compound, has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This research opens new avenues for the development of bio-based polymers with applications across various industries (Trejo-Machin et al., 2017).

Safety And Hazards

“Methyl 2-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}propanoate” is classified under Acute Tox. 4 Oral hazard classification . It has a GHS07 pictogram and a warning signal word .

properties

IUPAC Name

methyl 2-[4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3/c1-13(20(24)25-2)26-17-9-5-15(6-10-17)19-22-12-11-18(23-19)14-3-7-16(21)8-4-14/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFJRRDKXXEBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201331294
Record name methyl 2-[4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666746
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 2-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}propanoate

CAS RN

477856-80-7
Record name methyl 2-[4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.